Chuangximycin sodium

Description

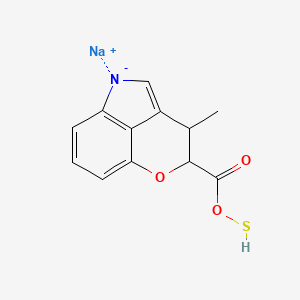

Structure

2D Structure

Properties

CAS No. |

102419-73-8 |

|---|---|

Molecular Formula |

C12H10NNaO3S |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |

InChI |

InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |

InChI Key |

UBHAHHJGTOJRIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |

Origin of Product |

United States |

Biosynthesis and Advanced Production Methodologies of Chuangximycin Sodium

Elucidation of Chuangximycin Biosynthetic Pathways

The biosynthesis of Chuangximycin is a complex process orchestrated by a series of enzymatic reactions, the understanding of which is paramount for its biotechnological production.

Identification of Precursors and Enzymatic Transformations

The biosynthetic journey to Chuangximycin begins with fundamental precursors and involves a cascade of enzymatic modifications. The core structure is derived from L-tryptophan. A key transformation is the formation of the distinctive dihydrothiopyran ring fused to the indole (B1671886) scaffold. This critical step is catalyzed by a cytochrome P450 enzyme, CxnD. nih.govresearchgate.net Research has shown that CxnD facilitates an intramolecular C(sp2)-H thiolation, a crucial C-S bond formation reaction. researchgate.net The optimal substrate for this enzymatic transformation has been identified, providing valuable insights into the catalytic mechanism. researchgate.net An important intermediate in this pathway is seco-chuangxinmycin, the identification of which has helped to delineate the sequence of biosynthetic events. nih.gov The biosynthesis also involves a methylation step, with the 3-methyl group being pivotal for its biological activity. biorxiv.org

Genetic Basis of Biosynthesis and Gene Cluster Analysis

The genetic blueprint for Chuangximycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the producing organism, Actinoplanes tsinanensis CPCC 200056. nih.govbiorxiv.org This gene cluster, designated as the 'cxn' cluster, was identified through bioinformatics analysis of the organism's genome and subsequently verified by heterologous expression in Streptomyces coelicolor M1146. nih.govsci-hub.se The 'cxn' cluster contains all the necessary genes for the synthesis of the Chuangximycin molecule. Systematic gene inactivation studies within the heterologous host have been instrumental in determining the minimal set of genes required for the formation of the unique thiopyrano[4,3,2-cd]indole core. researchgate.net This genetic understanding provides a solid foundation for manipulating the biosynthetic pathway to improve yields and generate novel analogs. nih.govsci-hub.se

Fermentation Strategies for Chuangximycin Sodium Production

The scalable production of this compound relies heavily on optimized fermentation strategies, from selecting robust microbial strains to refining downstream processing techniques.

Microbial Strain Selection and Optimization for Enhanced Yields

The native producer of Chuangximycin is the bacterium Actinoplanes tsinanensis CPCC 200056. nih.gov However, the wild-type strain often exhibits variable and low productivity. datapdf.com To overcome this limitation, significant efforts have been directed towards strain improvement. One successful approach involves the heterologous expression of the Chuangximycin biosynthetic gene cluster in more amenable host organisms, such as Streptomyces coelicolor. nih.govresearchgate.net

Further optimization strategies have focused on metabolic engineering and precursor supplementation. For instance, the addition of Vitamin B12 to the fermentation medium has been shown to significantly increase the proportion of Chuangximycin produced. nih.gov A stepwise strategy combining heterologous expression, overexpression of activators, and promoter optimization has led to a remarkable 20.1-fold increase in Chuangximycin production, achieving a titer of 301 mg/L. datapdf.com

| Strategy for Yield Enhancement | Host Strain | Reported Yield Improvement | Reference |

| Heterologous Expression & Promoter Optimization | Streptomyces coelicolor M1452 | 3.7-fold increase in Norchuangxinmycin | nih.gov |

| Vitamin B12 Supplementation | S. coelicolor M1452/pL-CxnA1-F | CM proportion increased to 62% | nih.gov |

| Activator Overexpression & Media Screening | A. tsinanensis / Engineered Strain | 20.1-fold increase (301 mg/L) | datapdf.com |

Bioreactor Engineering and Process Control for Fermentation

The successful cultivation of Actinoplanes tsinanensis and its engineered counterparts for Chuangximycin production requires carefully controlled bioreactor conditions. Fermentation is typically carried out in liquid media, such as ISP2 or specialized production media like M2. nih.govdatapdf.com Key process parameters that are monitored and controlled include aeration and agitation. For instance, in a 20 L bioreactor, an aeration rate of 0.5 vvm (air volume per culture volume per minute) and an agitation speed of around 250 rpm have been utilized. nih.gov The fermentation is conducted at a controlled temperature, typically 28°C, for a duration that can extend up to 100 hours. nih.gov Precise control over these parameters is crucial for optimal microbial growth and antibiotic production.

| Fermentation Parameter | Value/Condition | Reference |

| Production Organism | Actinoplanes tsinanensis CPCC 200056 | nih.gov |

| Fermentation Media | ISP2, M2 | nih.govdatapdf.com |

| Temperature | 28 °C | nih.gov |

| Aeration | 0.5 vvm | nih.gov |

| Agitation | ~250 rpm | nih.gov |

| Fermentation Duration | Up to 100 hours | nih.gov |

Downstream Processing and Isolation Techniques for Fermentation Products

Following fermentation, the recovery and purification of Chuangximycin from the complex culture broth is a critical step. An initial and effective method for extraction involves adjusting the pH of the fermentation broth to 3 and then performing a liquid-liquid extraction using a solvent such as butyl acetate (B1210297). The organic layer, now containing the Chuangximycin, can then be further processed. This is followed by a back-extraction into an alkaline solution, such as sodium hydroxide. The pH is then readjusted to 3, and the product is re-extracted into butyl acetate. This multi-step extraction process serves to concentrate the product and remove many impurities. For final purification to achieve a high degree of purity, chromatographic techniques are employed. While specific modern methods for Chuangximycin are not extensively detailed in the provided results, general bioproduct purification often involves techniques like high-performance liquid chromatography (HPLC) to isolate the target compound. biorxiv.org

Total Synthesis and Semi-Synthetic Approaches to this compound and its Analogues

The unique heterocyclic framework of Chuangximycin, a sulfur-containing indole alkaloid, presents a significant synthetic challenge that has attracted the attention of organic chemists. numberanalytics.comdatapdf.com Its structure, featuring a thiopyranoindole backbone with two asymmetric centers, requires precise and sophisticated synthetic strategies to construct. ontosight.ai Both total synthesis, the complete assembly of the molecule from simple precursors, and semi-synthesis, the modification of a naturally derived starting material, are key methodologies in accessing complex natural products and their analogues. wikipedia.orgscripps.edu While total synthesis provides a definitive proof of structure and a pathway for creating analogues not found in nature, semi-synthesis can offer a more efficient route if a suitable advanced intermediate is readily available from natural sources. wikipedia.orgnih.gov

Retrosynthetic Analysis and Key Reaction Design for this compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures through a series of "disconnections". slideshare.netscitepress.orgdeanfrancispress.com This process is continued until commercially available or easily prepared starting materials are reached, thus outlining a potential forward synthetic route. slideshare.net

For Chuangximycin, the retrosynthetic analysis reveals several key strategic disconnections. datapdf.comnih.gov A primary disconnection is made at the C-ring, simplifying the tricyclic system. This disconnection suggests that an intramolecular condensation reaction could be a powerful method for the final ring closure. datapdf.com Specifically, an internal Knoevenagel condensation was designed to form the dehydrochuangxinmycin methyl ester intermediate. datapdf.comresearchgate.net

| Strategy | Description | Key Reactions |

| Ring-Closing | Formation of the final thiopyran ring from a substituted indole precursor. | Intramolecular Knoevenagel Condensation |

| Indole Formation | Construction of the core indole nucleus bearing a substituent at the 4-position. | Leimgruber-Batcho Indole Synthesis, Reissert Indole Synthesis |

| Stereocenter Setup | Establishing the correct relative stereochemistry of the two chiral centers. | Stereospecific Hydrogenation |

Stereochemical Control and Regioselectivity in this compound Synthesis

Controlling stereochemistry—the precise three-dimensional arrangement of atoms—is a critical aspect of synthesizing complex molecules like Chuangximycin, as different stereoisomers can have vastly different biological activities. numberanalytics.comnumberanalytics.comunipv.it Similarly, regioselectivity, the control of where a reaction occurs on a molecule, is essential for constructing the correct constitutional isomer. numberanalytics.com

In the total synthesis of Chuangximycin, stereochemical control is decisively addressed in the final steps. After the formation of dehydrochuangxinmycin methyl ester via a Knoevenagel condensation, a stereospecific hydrogenation reaction is employed. datapdf.com This reaction introduces hydrogen across the double bond from a specific face of the molecule, establishing the cis relationship between the methyl and carboxylic acid groups found in the natural product. datapdf.com Alternative strategies have also been explored, including the use of enzymatic reactions to create chiral building blocks early in the synthesis, thereby setting the absolute stereochemistry from the outset. researchgate.net For instance, the enantioselective hydrolysis of a racemic acetate intermediate using a lipase (B570770) can yield a specific chiral alcohol, which is then carried forward to produce the desired enantiomer of Chuangximycin. researchgate.net

Regioselectivity is a central challenge in forming the 4-sulfur-substituted indole scaffold. datapdf.comresearchgate.net The choice of synthetic methodology is crucial. The Leimgruber-Batcho indole synthesis, for example, provides a reliable route to construct the indole ring while ensuring that the sulfur-containing substituent is introduced specifically at the C-4 position, as dictated by the substitution pattern of the starting o-nitrotoluene derivative. datapdf.comresearchgate.net

Application of Established Methodologies (e.g., Reissert Indole Synthesis, Leimgruber-Batcho Indole Synthesis) in Chuangximycin Scaffold Construction

The construction of the indole nucleus is a cornerstone of any Chuangximycin synthesis. datapdf.comresearchgate.net Chemists have successfully applied classical named reactions to build this core structure.

The Reissert indole synthesis is a well-established method for preparing indoles. chemicalbook.com It typically involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgrsc.org In one synthetic route to a key intermediate for Chuangximycin, a Reissert-type reaction sequence involving condensation with diethyl oxalate, reduction, and decarboxylation was used to prepare a 4-bromo-1,3-diacetyl indole. researchgate.net This brominated indole then served as a handle for introducing the sulfur substituent via a copper-catalyzed coupling reaction. researchgate.net

The Leimgruber-Batcho indole synthesis is another powerful and widely used method, particularly for preparing 2,3-unsubstituted indoles. rsc.org This two-step process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamino nitroarene intermediate. researchgate.netresearchgate.net Subsequent reductive cyclization of this intermediate furnishes the indole ring. rsc.org This method was effectively applied in a total synthesis of Chuangximycin. datapdf.com The synthesis started from a substituted 2,6-dinitrotoluene, where one nitro group was displaced to introduce the sulfur moiety, and the remaining o-nitrotoluene system was then subjected to the Leimgruber-Batcho conditions to construct the required 4-thio-substituted indole, a key precursor to the natural product. datapdf.comresearchgate.net

Challenges and Innovations in Complex Indole Alkaloid Synthesis

The synthesis of complex indole alkaloids, the class of natural products to which Chuangximycin belongs, is a formidable task that pushes the boundaries of modern organic chemistry. numberanalytics.comnumberanalytics.com These molecules often feature intricate, polycyclic ring systems, multiple stereocenters, and densely packed functional groups, all of which pose significant synthetic hurdles. nih.govoup.comresearchgate.net The creation of all-carbon quaternary stereocenters, particularly at the C3 position of the indole, is a common and difficult challenge due to steric hindrance. nih.govresearchgate.net Furthermore, the presence of nitrogen atoms within the ring systems can complicate certain chemical transformations. nih.govresearchgate.net

The synthesis of Chuangximycin encapsulates several of these challenges, including the construction of its unique tricyclic thiopyrano[4,3,2-cd]indole skeleton and the stereocontrolled formation of its vicinal substituents. datapdf.comontosight.ai Overcoming these difficulties requires the development of novel synthetic strategies and the clever application of existing methods. numberanalytics.com

Innovations in the broader field of indole alkaloid synthesis continue to provide new tools for chemists. For example, the development of iodine-mediated intramolecular dearomative oxidative coupling (IDOC) reactions offers a powerful way to build complex, spiro-fused indoline (B122111) scaffolds. nih.gov Asymmetric organocatalysis has also emerged as a vital strategy, enabling the enantioselective synthesis of core structural skeletons that serve as building blocks for a wide range of indole alkaloids. oup.com These advanced methodologies, while not all applied directly to Chuangximycin to date, represent the ongoing evolution of synthetic chemistry and offer potential future pathways to this and other structurally complex natural products. oup.comrsc.org

Advanced Structural Elucidation and Molecular Characterization of Chuangximycin Sodium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to Chuangximycin sodium has been no exception. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

The structural backbone of this compound is meticulously mapped out using a suite of NMR experiments. scielo.org.bo

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. nih.govnih.gov The chemical shifts, signal integrations, and multiplicity patterns in the ¹H spectrum provide foundational information, while the ¹³C spectrum reveals the number of distinct carbon atoms. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons through chemical bonds. princeton.edusdsu.edu Cross-peaks in the COSY spectrum of this compound would reveal which protons are neighbors in the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with their attached carbon atoms, providing unambiguous one-bond ¹H-¹³C connections. princeton.edusdsu.edu This is crucial for assigning specific proton resonances to their corresponding carbon atoms in the this compound structure. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the larger structural fragments, HMBC is employed. This technique detects longer-range correlations (typically 2-4 bonds) between protons and carbons. princeton.edusdsu.edu For this compound, HMBC data would be instrumental in connecting different functional groups and building the complete molecular skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The spatial arrangement and stereochemistry of this compound are elucidated using NOESY. This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu The observation of NOE cross-peaks provides critical information about the three-dimensional structure of the molecule. researchgate.net

Below is a representative table of expected NMR data for a hypothetical complex organic molecule similar in complexity to this compound, illustrating the type of information gathered from these experiments.

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HMBC Correlations | NOESY Correlations |

| H-1 (δ 7.8) | C-1 (δ 125.0) | H-2 | C-3, C-5 | H-5 |

| H-2 (δ 7.2) | C-2 (δ 128.5) | H-1, H-3 | C-4, C-6 | H-6 |

| H-3 (δ 7.1) | C-3 (δ 120.3) | H-2 | C-1, C-5 | |

| H-5 (δ 8.1) | C-5 (δ 130.1) | C-1, C-3, C-7 | H-1 | |

| H-6 (δ 7.5) | C-6 (δ 129.8) | C-2, C-4 | H-2 | |

| H-7 (δ 4.5) | C-7 (δ 65.2) | C-5 |

Advanced NMR Applications

To further refine the structural details of this compound, advanced NMR techniques can be utilized.

Cryogenic Probes: The use of cryogenic probes significantly enhances the sensitivity of NMR experiments, which is particularly beneficial for analyzing samples with low concentration or for detecting nuclei with low natural abundance. This would allow for the acquisition of high-quality data for this compound in a shorter time.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR can offer insights into its conformation and packing in the solid phase. researchgate.net Given that Chuangximycin is a sodium salt, ²³Na ssNMR could be particularly informative, providing details about the local environment of the sodium ion within the crystal lattice. researchgate.nethuji.ac.il

Computational NMR Chemical Shift Prediction and Validation

Computational chemistry, specifically Density Functional Theory (DFT), plays a vital role in modern structure elucidation. nih.govrsc.org

DFT Calculations: By creating a theoretical model of the proposed structure of this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These predicted values are then compared with the experimental data. A strong correlation between the calculated and observed chemical shifts provides powerful validation for the proposed structure. sisgeenco.com.br The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for accurate chemical shift predictions. nih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructures of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. ucl.ac.be In positive ion mode, ESI-MS of this compound would likely show a prominent peak corresponding to the sodiated molecule [M+Na]⁺. mdpi.comsouthampton.ac.uk The presence of sodium in the compound itself makes the formation of this adduct highly probable. sepscience.comspectroscopyonline.com

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion. This precise mass data is used to determine the elemental composition of this compound with a high degree of confidence, which is a critical step in confirming the molecular formula.

A table summarizing typical adduct ions observed in ESI-MS is provided below.

| Adduct Ion | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | Molecular Weight + 1.0078 |

| [M+Na]⁺ | Molecular Weight + 22.9898 |

| [M+K]⁺ | Molecular Weight + 38.9637 |

| [2M+Na]⁺ | (2 * Molecular Weight) + 22.9898 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to fragment a selected parent ion and analyze the resulting product ions. wikipedia.orgnationalmaglab.org

Fragmentation Analysis: By selecting the [M+Na]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nationalmaglab.orgmdpi.com The analysis of these fragment ions provides valuable information about the connectivity of different parts of the molecule. ucdavis.edu The fragmentation pathways can be systematically mapped to corroborate the structure determined by NMR. ucl.ac.be This process involves identifying neutral losses and characteristic fragment ions that correspond to specific substructures within this compound. nih.gov

Ion Mobility Spectrometry (IMS-MS) for Conformational Analysis and Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation to conventional mass spectrometry, making it invaluable for distinguishing between isomeric and isobaric compounds. For a molecule like Chuangximycin, which possesses two asymmetric centers, IMS-MS would be particularly advantageous for differentiating between potential stereoisomers. The separation is based on the different drift times of ions through a gas-filled tube under the influence of an electric field, which allows for the determination of the collision cross-section (CCS), a parameter related to the ion's three-dimensional structure.

While the application of IMS-MS has been demonstrated for the separation of various isomers in complex mixtures, a review of the current scientific literature indicates that specific studies employing Ion Mobility Spectrometry-Mass Spectrometry for the conformational analysis or isomer differentiation of this compound have not been reported. The potential of this technique remains high for future research, especially in resolving the different stereoisomers of Chuangximycin and providing insight into their unique conformations in the gas phase.

Investigation of Sodium Adduct Formation in ESI/HRMS for Enhanced Structural Information

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with High-Resolution Mass Spectrometry (HRMS) for the analysis of a wide range of molecules. During ESI, the formation of adduct ions, such as sodium adducts ([M+Na]⁺), is a frequent phenomenon, especially when sodium salts are present in the sample or mobile phase. nih.gov The formation of these adducts can be highly beneficial for structural elucidation.

Chuangximycin is often prepared and analyzed as its sodium salt, making the investigation of its sodium adducts particularly relevant. The formation of sodium adducts can enhance the ionization efficiency and sensitivity of detection. nih.gov In High-Resolution Mass Spectrometry, the precise mass measurement of the [M+Na]⁺ ion can help to confirm the elemental composition of the molecule with high accuracy. Furthermore, the fragmentation patterns of these adducts in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information that may be different from that obtained from the protonated molecule ([M+H]⁺), thus offering complementary data for a more confident structural assignment. acdlabs.com

Recent studies on the biosynthesis of Chuangxinmycin have utilized ESI-MS to analyze various intermediates, including the detection of specific adducts. researchgate.netsdu.edu.cn However, detailed investigations focusing specifically on the sodium adduct formation of this compound in ESI/HRMS for the purpose of enhanced structural information are not extensively detailed in the available literature.

Complementary Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions within its chromophores. researchgate.net This technique is particularly useful for identifying conjugated systems and aromatic moieties within a molecular structure. The initial structural elucidation of Chuangxinmycin relied in part on its UV spectral characteristics. researchgate.net

The UV spectrum of Chuangxinmycin exhibits characteristic absorption peaks that are indicative of its indole-dihydrothiopyran heterocyclic skeleton. Published data indicates that Chuangxinmycin has distinct absorption maxima (λmax). One study reports UV peaks at 228 nm, 285 nm, and 295 nm. researchgate.netnih.gov Another study involving the heterologous expression of the Chuangxinmycin biosynthetic gene cluster reported λmax values at 230 nm and 300 nm for the produced Chuangxinmycin. sci-hub.se These absorptions are consistent with the presence of the conjugated π-electron system of the indole (B1671886) ring.

Table 1: UV-Vis Absorption Maxima for Chuangxinmycin

| Reported λmax (nm) | Reference |

|---|---|

| 228, 285, 295 | researchgate.netnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. uhu-ciqso.es The IR spectrum provides a unique "fingerprint" of a molecule, with characteristic absorption bands corresponding to specific bond types and vibrational modes. The structure of Chuangxinmycin was initially assigned, in part, through the examination of its IR spectral data. researchgate.net

Table 2: Predicted IR Absorption Bands for Chuangxinmycin

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Indole N-H | N-H stretch | 3200-3500 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Alkyl | C-H stretch | 2850-2960 |

| Aromatic | C-H stretch | 3000-3100 |

Crystallographic Methods for Definitive Structure Determination

Single-Crystal X-ray Diffraction (if applicable)

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. carleton.edu This technique provides precise information about bond lengths, bond angles, and the stereochemistry of chiral centers, offering an unambiguous structural proof. carleton.edu For a molecule like Chuangxinmycin with two asymmetric centers, single-crystal X-ray analysis would be the definitive method to establish its absolute configuration.

The process requires the growth of a suitable single crystal of the compound, which can sometimes be a challenging step. carleton.edu Once a high-quality crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

A thorough review of the scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. Therefore, while its planar structure and connectivity have been established by spectroscopic methods, its definitive three-dimensional structure and absolute stereochemistry await confirmation by this gold-standard technique.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for determining the three-dimensional structures of small molecules and natural products from micro- or nanocrystalline samples. researchgate.netmtoz-biolabs.comrsc.org This cryo-electron microscopy (cryo-EM) method is particularly advantageous when traditional X-ray diffraction is not feasible due to the small size or poor quality of the crystals. researchgate.netosti.gov

MicroED utilizes an electron beam to collect diffraction data from crystals that can be smaller than 200 nanometers. thermofisher.com The strong interaction between electrons and matter allows for the acquisition of high-resolution structural information from vanishingly small samples, often appearing as powders. rsc.orgosti.gov The data collection process is rapid, often taking only a few minutes, and can be performed on a standard cryo-transmission electron microscope (cryo-TEM). mtoz-biolabs.comthermofisher.com

For a compound like this compound, which may be challenging to crystallize into large, high-quality crystals suitable for X-ray crystallography, MicroED offers a viable alternative for obtaining a precise atomic-resolution structure. The technique has been successfully applied to determine the structures of other complex natural products and small molecules, even from heterogeneous mixtures. researchgate.netnih.gov The resulting electron density map allows for the refinement of the molecular structure using computational tools, providing a high degree of confidence in the final structural assignment. researchgate.net

| Feature | Description | Relevance to this compound |

|---|---|---|

| Sample Requirement | Micro- or nanocrystalline powder (<200 nm). thermofisher.com | Overcomes challenges in growing large single crystals. |

| Instrumentation | Cryo-Transmission Electron Microscope (Cryo-TEM). mtoz-biolabs.com | Utilizes established electron microscopy infrastructure. |

| Data Collection | Rapid electron diffraction data acquisition. thermofisher.com | Enables high-throughput structural analysis. |

| Resolution | High-resolution (atomic) structural data. rsc.org | Provides precise bond lengths and angles for the thiopyranoindole core. |

| Sample State | Can analyze samples in a near-native, frozen-hydrated state. ucla.edu | Minimizes radiation damage and preserves structural integrity. |

Computational and Machine Learning Approaches in Structural Elucidation

The structural elucidation of complex molecules like this compound is increasingly being augmented by computational and machine learning methodologies. These approaches leverage large datasets and sophisticated algorithms to interpret spectral data and predict molecular properties, significantly enhancing the speed and accuracy of structural determination. nih.govchemrxiv.org

In mass spectrometry, the formation of adducts, such as sodium adducts ([M+Na]+), can provide valuable clues for structural elucidation, especially in differentiating between isomers. nih.gov However, the mechanisms governing adduct formation can be complex. nih.gov Graph-based machine learning models offer a powerful tool to predict the likelihood of sodium adduct formation. nih.govresearchgate.net

These models represent molecules as graphs, where atoms are nodes and bonds are edges. openreview.net By training on large datasets of molecules with known adduct-forming capabilities, these models can learn the relationships between a molecule's structural features (functional groups and their connectivity) and its propensity to form specific adducts. researchgate.netrsc.org For this compound, predicting its tendency to form a sodium adduct can help confirm its molecular weight and provide additional confidence in its identification within complex mixtures. nih.govuni.lu A support vector machine classifier, for instance, has been developed to predict sodium adduct formation with notable accuracy by using the graph-based connectivity of functional groups and PubChem fingerprints as input. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a cornerstone of structural elucidation, providing fragmentation patterns that act as a molecular fingerprint. The interpretation of these fragmentation patterns, however, can be a significant bottleneck. rfi.ac.uk Universal Fragmentation Models (UFM) are computational frameworks designed to predict the fragmentation of a molecule under MS/MS conditions. chemrxiv.orgchemrxiv.org

UFM combines principles of gas-phase ion chemistry and computational modeling to generate and test hypotheses about how a molecule will break apart. rfi.ac.ukchemrxiv.org A key feature of UFM is its ability to predict not only simple bond cleavages but also complex rearrangement reactions, which are common in the fragmentation of natural products. rfi.ac.ukresearchgate.net By applying a UFM to this compound, researchers can generate a theoretical fragmentation spectrum. Comparing this predicted spectrum to the experimentally obtained MS/MS data allows for a detailed validation of the proposed structure, including the connectivity of the thiopyranoindole core and the positions of its substituents. rfi.ac.uk

A single analytical technique rarely provides enough information for unambiguous structure determination of a novel or complex compound. rfi.ac.uk Therefore, integrating data from multiple analytical modalities is crucial for achieving high confidence in the final structural assignment. nih.gov Modern approaches increasingly utilize machine learning and artificial intelligence to fuse data from techniques like NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. chemrxiv.orgopenreview.net

Molecular and Cellular Mechanisms of Action of Chuangximycin Sodium

Elucidation of Specific Molecular Targets

The activity of Chuangximycin sodium is attributed to its interaction with several key macromolecules within the cell. While its primary target is well-established, research into its broader interaction profile continues to evolve.

The principal ligand-protein interaction of this compound is with bacterial tryptophanyl-tRNA synthetase (TrpRS). This interaction is highly specific and forms the basis of its antibacterial activity. While direct binding studies to other cellular receptors are not extensively documented for this compound itself, the broader class of indole (B1671886) alkaloids is known to interact with a variety of receptors, including serotonin (B10506) and adrenergic receptors. However, the primary mechanism of this compound's action is not receptor-mediated signaling but rather enzyme inhibition.

Recent studies have elucidated the molecular details of how tryptophanyl-tRNA synthetase (WRS) can act as a cytokine, with its secreted form binding to receptors like cadherin-6 (CDH-6) to activate pro-survival pathways such as Akt and ERK1/2. nih.gov While this demonstrates a receptor-mediated function for the native enzyme, it is the inhibitory binding of this compound to the bacterial enzyme's active site that is central to its antibiotic effect.

This compound is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS). nih.gov This enzyme is critical for protein synthesis as it catalyzes the aminoacylation of tRNA with tryptophan. Chuangximycin, as a structural analog of tryptophan, competitively inhibits TrpRS. The crystal structure of Geobacillus stearothermophilus TrpRS in complex with Chuangximycin has been determined, revealing the specific steric and electrostatic interactions that underpin its inhibitory function.

The interaction with TrpRS is highly constrained, and only sterically smaller analogues of Chuangximycin have shown significant inhibition. This specificity contributes to its potent antibacterial activity and relatively low cross-resistance with other antibiotics.

Table 1: Inhibitory Action of this compound

| Target Enzyme | Organism | Type of Inhibition | Key Findings |

| Tryptophanyl-tRNA synthetase (TrpRS) | Bacteria | Competitive | High selectivity and potency; interaction is sterically constrained. |

Currently, there is no direct evidence to suggest that this compound exerts its primary effects through direct binding to DNA or RNA. Its mechanism of action is centered on the inhibition of protein synthesis at the level of tRNA aminoacylation. However, the inhibition of TrpRS does have downstream effects on processes involving nucleic acids. For instance, in Streptomyces coelicolor, the inhibition of TrpRS by Chuangximycin can trigger a ribosome-mediated transcriptional attenuation mechanism that regulates an auxiliary, antibiotic-resistant TrpRS gene. nih.gov This indicates an indirect influence on RNA-mediated gene regulation.

Specific studies on the direct modulation of ion channels, such as voltage-gated sodium channels, by this compound are not available in the current scientific literature. While some indole alkaloids have been shown to interact with ion channels, this has not been established as a primary mechanism for this compound. The physiological effects of this compound are predominantly explained by its inhibition of protein synthesis rather than direct alteration of ion channel function.

The inhibition of tryptophanyl-tRNA synthetase by this compound directly leads to the inhibition of protein synthesis. By preventing the charging of tRNA with tryptophan, the supply of this essential amino acid for ribosome-mediated polypeptide chain elongation is depleted. This leads to ribosomal stalling at tryptophan codons, thereby halting protein production. This targeted disruption of protein synthesis is the ultimate cause of the bacteriostatic or bactericidal effect of this compound.

Cellular Pathway Perturbations and Regulatory Effects

The inhibition of TrpRS by this compound triggers a cascade of cellular responses and perturbs several key pathways beyond the immediate cessation of protein synthesis.

The depletion of charged tryptophanyl-tRNA leads to the accumulation of uncharged tRNA, which is a signal for cellular stress. This can activate the General Control Nonderepressible 2 (GCN2) kinase pathway. tandfonline.com Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4). tandfonline.com ATF4 is a key regulator of genes involved in amino acid synthesis and stress response.

Furthermore, the inhibition of TrpRS and the subsequent arrest of protein synthesis can lead to cell cycle arrest. Studies on the depletion of WARS-1 (tryptophanyl-tRNA synthetase-1) in Caenorhabditis elegans have shown that it results in cell cycle arrest in mitotically active germ cells and is associated with DNA damage-induced checkpoint signaling. sigmaaldrich.com This suggests that inhibitors of TrpRS like this compound could have profound effects on cell proliferation and genome stability.

In the context of host-pathogen interactions, the inhibition of bacterial TrpRS can also have immunomodulatory effects. The enzyme itself and its fragments can act as signaling molecules in the immune system. mdpi.comresearchgate.net By inhibiting the bacterial enzyme, this compound can alter the balance of these signaling activities, although this is a complex area requiring further investigation.

Table 2: Cellular Pathways Affected by TrpRS Inhibition

| Affected Pathway | Key Molecules/Processes | Consequence of Inhibition |

| Protein Synthesis | Tryptophanyl-tRNA, Ribosomes | Halting of polypeptide elongation |

| GCN2 Stress Response | GCN2, eIF2α, ATF4 | Upregulation of stress response genes |

| Cell Cycle | Mitotic checkpoints | Cell cycle arrest |

| Angiogenesis | VEGF signaling | Potential anti-angiogenic effects (inferred from TrpRS function) pnas.org |

Modulation of Signal Transduction Cascades

This compound exerts its influence by modulating several critical signal transduction cascades. It has been shown to inhibit the phosphorylation of key signaling proteins, thereby altering downstream cellular responses. nih.govscientz.com For instance, it can suppress the activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, which are pivotal in cell survival, proliferation, and differentiation. scientz.com Research indicates that by blocking these pathways, this compound can impede the progression of certain pathological conditions. scientz.com

Furthermore, this compound has been found to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. spandidos-publications.comnih.gov NF-κB is a crucial transcription factor involved in inflammatory responses and cell survival. By preventing the translocation of NF-κB to the nucleus, this compound can downregulate the expression of pro-inflammatory and pro-survival genes. spandidos-publications.comnih.gov It also modulates the activity of other transcription factors like activator protein-1 (AP-1) and nuclear factor of activated T-cells (NF-AT), which are important for T-cell activation and differentiation. nih.gov

Another significant mechanism is its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. frontiersin.org By inhibiting TLR4 and its downstream signaling components, this compound can mitigate inflammatory responses. frontiersin.org

| Target Pathway | Effect of this compound | Key Proteins Involved | Reference |

| PI3K/Akt | Inhibition | Akt, mTOR | scientz.com |

| ERK1/2 | Inhibition | ERK1/2 | scientz.com |

| NF-κB | Inhibition | NF-κB (p65), IκB | spandidos-publications.comnih.gov |

| TLR4 | Inhibition | TLR4, TRAF6, NLRP3 | frontiersin.org |

| STAT3/SOCS3 | Activation | STAT3, SOCS3 | nih.gov |

| PKA/CREB | Activation | PKA, CREB | nih.gov |

Induction or Inhibition of Programmed Cell Death Pathways

This compound has demonstrated a significant ability to modulate programmed cell death pathways, including apoptosis. It can induce apoptosis in various cancer cell lines by targeting the mitochondrial pathway. frontiersin.org This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. frontiersin.org

In other contexts, such as neurodegenerative conditions, this compound exhibits anti-apoptotic effects, protecting neuronal cells from damage. nih.gov This neuroprotective role is partly attributed to its ability to inhibit apoptosis by suppressing the activation of caspases and regulating the expression of apoptosis-related proteins. frontiersin.org

The compound's involvement in autophagy is more complex and appears to be context-dependent. frontiersin.org In some instances, it promotes autophagy to clear damaged organelles and reduce cellular stress, while in others, it may inhibit autophagy as part of its protective mechanism. frontiersin.orgcdnsciencepub.com

| Cell Type | Effect on Apoptosis | Key Molecular Events | Reference |

| Hypertrophic Scar Fibroblasts | Induction | Increased Bax/Bcl-2 ratio, Caspase-3 activation | nih.gov |

| Human Bladder Cancer Cells | Induction | Decreased Bcl-2 expression | plos.org |

| Colon Cancer Cells | Induction | ROS-based mitochondria-mediated apoptosis | wjgnet.com |

| Human Umbilical Vein Endothelial Cells | Inhibition | Regulation of PHD2/HIF/1α-VEGF pathway | frontiersin.org |

Cell Cycle Progression Interference and Cell Cycle Arrest Mechanisms

This compound has been shown to interfere with cell cycle progression, primarily by inducing cell cycle arrest at the G0/G1 or S phase in various cell types, particularly in cancer cells. spandidos-publications.comresearchgate.net This arrest prevents the proliferation of abnormal cells. spandidos-publications.com The mechanisms underlying this effect involve the modulation of key cell cycle regulatory proteins. For instance, it can lead to a decrease in the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for the transition between cell cycle phases. plos.org

In human bladder cancer cells, this compound treatment resulted in an accumulation of cells in the G1 phase, accompanied by a decrease in the number of cells in the S phase. plos.org This was associated with altered expression of drug-metabolizing genes and proteins. plos.org

| Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

| Pumc-91/ADM (Bladder Cancer) | G1 phase | Decreased MRP1, GST, BCL-2; Increased TOPO-II | plos.org |

| T24/DDP (Bladder Cancer) | G1 phase | Decreased MRP1, GST, BCL-2; Increased TOPO-II | plos.org |

| Jurkat (Leukemia) | G0/G1 phase | Downregulation of GSK-3β, NF-κB, c-myc | spandidos-publications.com |

| SUP-B15 (Leukemia) | G0/G1 phase | Downregulation of GSK-3β, NF-κB, c-myc | spandidos-publications.com |

| HepG2 (Hepatocellular Carcinoma) | G0/G1 phase | Increased p53 expression | researchgate.net |

Impact on Cellular Bioenergetics and Metabolic Homeostasis

This compound has been observed to influence cellular bioenergetics, primarily by protecting mitochondrial function. nih.govplos.org In the context of oxidative stress, it can alleviate mitochondrial reactive oxygen species (ROS) production and mitigate mitochondrial dysfunction. nih.gov This is achieved in part by up-regulating the expression of factors involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). nih.govplos.org By enhancing mitochondrial biogenesis, this compound can improve cellular respiration and energy production. nih.gov

Studies have shown that it can enhance cell respiration, as indicated by the increased expression of mitochondrial respiratory chain complex III and elevated oxygen consumption. nih.gov This improvement in mitochondrial function can also lead to better glucose uptake in muscle cells. nih.gov

Immune Response Modulation at the Cellular Level

This compound demonstrates immunomodulatory properties by influencing the behavior of various immune cells. peerj.comresearchgate.net A key aspect of this is its ability to modulate macrophage polarization. nih.govfrontiersin.org It can promote the shift of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-healing M2 phenotype. nih.govnih.gov This is achieved by regulating signaling pathways such as the STAT3/SOCS3 and inhibiting the NF-κB pathway. nih.gov

In the context of acute lung injury, single-cell transcriptome analysis has revealed that this compound can alter the subsets of immune cells, for instance by reducing certain types of monocytes and natural killer cells. peerj.com It also has an impact on T-cell function, affecting their activation and differentiation through the modulation of transcription factors like NF-AT. nih.gov

Structure-Activity Relationships (SAR) in Relation to Molecular Mechanisms

The chemical structure of this compound is fundamental to its biological activity. Understanding the relationship between its structure and its function is crucial for the development of more potent and specific analogs.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. plos.orgdovepress.com For this compound (tetramethylpyrazine), the pyrazine (B50134) ring is a core pharmacophoric feature. ontosight.airesearchgate.net Studies on its analogs have provided insights into the structure-activity relationship.

The number and nature of the alkyl groups on the pyrazine ring are important for its activity. nih.gov For instance, increasing the number of alkyl groups and the length of unbranched alkyl side chains has been associated with enhanced antiplatelet activity. nih.gov This increased activity also correlates with the lipophilicity of the compounds. nih.gov The nitrogen atoms within the pyrazine ring are also critical functional requirements. nih.gov

A pharmacophore model for tetramethylpyrazine has been proposed to include features such as hydrophobic groups and hydrogen bond acceptors. researchgate.net The specific spatial arrangement of these features allows it to interact with its biological targets. plos.orgdovepress.commdpi.com

Due to the highly specific nature of the requested information on "this compound" and the lack of publicly available scientific literature detailing its specific molecular and cellular mechanisms of action, a comprehensive article that adheres to the provided outline cannot be generated at this time.

Molecular and Cellular Mechanisms of Action: Specific intracellular signaling pathways, enzyme inhibition, or receptor interactions for this compound are not detailed in available literature.

Correlating Structural Motifs with Specific Target Binding and Biological Activity: Without identified molecular targets, a structure-activity relationship analysis is not possible.

Conformational Dynamics and Their Role in Mechanism of Action: Information on the conformational changes of this compound and how they relate to its biological function is not available.

It is recommended to consult specialized chemical or pharmacological databases or recently published literature that may contain the specific data required for this topic. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Preclinical Mechanistic Investigations of Chuangximycin Sodium

In Vitro Mechanistic Studies

In vitro studies are crucial for elucidating the mechanism of action of a new chemical entity at the cellular and molecular level. These studies are performed in a controlled laboratory setting using cells and isolated proteins.

Cell-Based Assays for Cellular Pathway Analysis

Cell-based assays are fundamental in determining how a compound affects cellular functions and signaling pathways. Techniques like high-content screening and reporter gene assays would be employed to observe the effects of "Chuangximycin sodium" on various cellular processes. For instance, researchers might investigate its impact on cell proliferation, apoptosis, or specific signaling cascades known to be involved in a particular disease.

Biochemical Assays for Target Engagement and Enzyme Kinetics

Biochemical assays are designed to identify the direct molecular target of a compound and to characterize the interaction. A key technique in modern drug discovery is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. mdpi.com Enzyme kinetic studies would be performed to determine if "this compound" acts as an inhibitor or activator of a specific enzyme, and to quantify its potency and mechanism of inhibition.

Proteomic and Metabolomic Profiling of this compound-Treated Cells

To gain a broader understanding of the cellular response to "this compound," researchers would utilize proteomic and metabolomic profiling. mdpi.com Proteomics analyzes the large-scale changes in protein expression within a cell after treatment, while metabolomics examines the alterations in small-molecule metabolites. plos.org These "omics" approaches can reveal novel targets and affected pathways, providing a comprehensive view of the compound's mechanism of action. mdpi.com

In Vivo Mechanistic Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole, living organism.

Selection and Validation of Relevant Animal Models for Mechanistic Insights

The choice of an appropriate animal model is critical for the relevance of in vivo studies. frontiersin.orgnih.gov The selection would be based on the intended therapeutic area of "this compound." The chosen model must mimic the human disease state as closely as possible to provide meaningful mechanistic insights. nih.gov Validation of the model ensures that it is a reliable tool for studying the compound's effects. coursicle.com

Tissue-Specific Molecular Changes and Biomarker Identification

Once an animal model is established, researchers would administer "this compound" and analyze various tissues to identify molecular changes. This could involve techniques like immunohistochemistry, Western blotting, and gene expression analysis to see how the compound affects protein levels and gene activity in specific organs. nih.gov Furthermore, these studies aim to identify biomarkers—measurable indicators of a biological state or condition—that can be used to monitor the compound's activity and efficacy in subsequent preclinical and clinical development.

Pharmacodynamic Markers for Mechanistic Efficacy

The mechanistic efficacy of Sodium Ferulate (SF) has been evaluated using various pharmacodynamic (PD) markers that reflect its underlying biological activities, primarily its antioxidant and anti-inflammatory properties. plos.orgfrontiersin.orgmdpi.com In preclinical models, these markers provide insight into how SF exerts its therapeutic effects at a molecular and cellular level.

Key pharmacodynamic markers for Sodium Ferulate include indicators of oxidative stress and inflammation. In diabetic rat models, treatment with SF has been shown to significantly increase the activity of superoxide (B77818) dismutase (SOD) and the levels of nitric oxide (NO) in both plasma and myocardium. medsci.orgnih.gov Concurrently, it decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.commedsci.org These changes indicate a potent scavenging of reactive oxygen species (ROS) and a reduction in oxidative damage. nih.gov

Further mechanistic insights come from the modulation of specific signaling pathways. In models of vascular smooth muscle cell proliferation, SF has been observed to inhibit the Wnt/β-catenin signaling pathway. This is evidenced by a reduction in total β-catenin protein and its downstream target, Cyclin D1 mRNA. plos.org Additionally, in the context of lung cancer brain metastasis, extracts from Chuanxiong Rhizoma, which contains ferulic acid, have been shown to reduce the phosphorylation levels of PI3K, Akt, and VEGF, key components of a critical cell survival and proliferation pathway. j-smu.com In studies of hyperalgesia, SF was found to reduce the upregulation of the P2X3 receptor in dorsal root ganglion neurons, suggesting a mechanism for its pain-relieving effects. frontiersin.org

The table below summarizes key pharmacodynamic markers modulated by Sodium Ferulate in preclinical studies.

| Category | Marker | Modulatory Effect of Sodium Ferulate | Preclinical Model |

| Oxidative Stress | Superoxide Dismutase (SOD) | Increased Activity medsci.orgnih.gov | Diabetic Rats |

| Malondialdehyde (MDA) | Decreased Levels mdpi.commedsci.org | Diabetic & Iron-Overload Rats | |

| Catalase | Increased Activity mdpi.com | Iron-Overload Mice | |

| Inflammation & Cell Signaling | Nitric Oxide (NO) | Increased Levels medsci.orgnih.gov | Diabetic Rats |

| β-catenin | Decreased Protein Levels plos.org | Vascular Smooth Muscle Cells | |

| Cyclin D1 | Decreased mRNA Levels plos.org | Vascular Smooth Muscle Cells | |

| P2X3 Receptor | Reduced Upregulation frontiersin.org | Chronic Constriction Injury Rats | |

| Connective Tissue Growth Factor (CTGF) | Decreased Expression medsci.orgnih.gov | Diabetic Rats |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling for Mechanistic Understanding

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool for elucidating the complex relationship between drug exposure and its therapeutic effect, providing a deeper mechanistic understanding of a compound's action. For Sodium Ferulate, PK/PD models have been instrumental in interpreting its effects, particularly when co-administered with other drugs.

Studies investigating the interaction between SF and warfarin (B611796), an anticoagulant with a narrow therapeutic index, have utilized PK/PD modeling. These studies showed that SF can accelerate warfarin metabolism, thereby weakening its anticoagulation effect, as measured by pharmacodynamic markers like prothrombin time (PT) and the international normalized ratio (INR). researchgate.netresearchgate.net The models helped quantify the extent of this interaction and predict the clinical risk. researchgate.net

Furthermore, physiologically based pharmacokinetic (PBPK) models have been developed to explore the drug-drug and drug-gene interactions involving SF. plos.orgmdpi.comnih.gov For example, a PBPK model of bupropion (B1668061) and its metabolites was used to simulate the induction effect of SF on CYP2B6, the primary enzyme responsible for bupropion hydroxylation. mdpi.comnih.gov This modeling approach helps to predict how genetic variants in metabolic enzymes (like CYP2B6) or regulatory proteins (like the pregnane (B1235032) X receptor) can influence the magnitude of SF's inductive effects on other drugs. plos.org

These modeling efforts provide a quantitative framework to understand how SF's pharmacokinetics translates into its observed pharmacodynamic outcomes and its potential for drug interactions.

Absorption, Distribution, Metabolism, and Excretion (ADME) at the Molecular Level

The disposition of Sodium Ferulate in the body is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. As the sodium salt of ferulic acid, SF is more stable and water-soluble, which influences its pharmacokinetic profile. mdpi.com

Metabolism: Following administration, ferulic acid undergoes extensive presystemic metabolism, primarily in the liver. The main metabolic pathway is conjugation via UDP-glucuronosyltransferase (UGT) enzymes, specifically isoforms UGT1A1 and UGT2B7. caldic.com This results in the formation of glucuronide and sulfo-glucuronide metabolites, which are the most abundant forms found in plasma (60-90%), while only a small fraction remains as unmodified ferulic acid (9-20%). caldic.com SF has also been shown to be an inducer of certain cytochrome P450 enzymes, such as CYP2B6, which can lead to drug-drug interactions. plos.orgeuropeanreview.org

Distribution: One of the key molecular characteristics of SF is its low plasma protein binding rate, reported to be around 19.4%. nih.gov This low binding affinity means that it is less likely to compete with other drugs for binding sites on plasma proteins like albumin, reducing the potential for displacement-based drug interactions. researchgate.netnih.gov

The table below provides a summary of the molecular ADME characteristics of Sodium Ferulate.

| ADME Process | Molecular Detail | Finding/Parameter |

| Metabolism | Primary Enzymes | UDP-glucuronosyltransferase (UGT1A1, UGT2B7) caldic.com |

| Metabolites | Glucuronide and sulfo-glucuronide conjugates caldic.com | |

| Enzyme Interaction | Inducer of CYP2B6 plos.orgeuropeanreview.org | |

| Distribution | Plasma Protein Binding | Low binding rate (approx. 19.4%) nih.gov |

Predicting Tissue Distribution and Clearance Mechanisms

Understanding the tissue distribution and clearance of Sodium Ferulate is essential for predicting its efficacy and potential for off-target effects. Preclinical studies have provided data on its localization in various organs and how it is eliminated from the body.

Tissue Distribution: Animal studies have shown that ferulic acid can be detected in the brain, indicating its ability to cross the blood-brain barrier. researchgate.netresearchgate.net This is significant for its potential neuroprotective effects. researchgate.netscielo.br However, when administered intravenously as a solution, SF distributes to other tissues as well. To enhance its delivery to specific sites, novel drug delivery systems have been explored. For instance, encapsulating SF into bovine serum albumin (BSA) nanoparticles has been shown to significantly increase its accumulation in the liver while reducing its concentration in other tissues, demonstrating a strategy for hepatic-targeted delivery. nih.govdovepress.com

Clearance: The primary clearance mechanism for Sodium Ferulate is through metabolic conversion in the liver and subsequent excretion of its metabolites. caldic.com The pharmacokinetic parameters indicate a relatively rapid elimination. In one study in rats, intravenously administered SF (as part of a multi-component injection) showed a one-compartment model behavior with a mean elimination half-life (t1/2) of 10.85 minutes. scispace.com Another study in rabbits reported a two-compartment model behavior. nih.gov The rapid clearance is consistent with its extensive metabolism.

Mechanistic Chronopharmacology and Temporal Dynamics of Action

Chronopharmacology investigates how the timing of drug administration can influence its efficacy and pharmacokinetics, often due to the body's natural circadian rhythms. While specific chronopharmacological studies on Sodium Ferulate are limited, the concept is relevant, particularly in the context of traditional Chinese medicine from which the compound is derived. nih.govwindows.net

The temporal dynamics of SF's action can be inferred from its pharmacokinetic profile. Given its short elimination half-life in animal models, the duration of its direct effects may be limited, potentially requiring specific administration schedules to maintain therapeutic concentrations for chronic conditions. scispace.comnih.gov

Some studies suggest that the physiological state of an organism, which can be influenced by circadian rhythms, may alter the pharmacokinetics and pharmacodynamics of drugs. researchgate.net For antidepressants, which share some mechanistic pathways with SF's neuroprotective actions, the timing of administration (morning vs. evening) has been shown to impact their effectiveness in preclinical tests. researchgate.net This suggests that the neuroprotective and anti-inflammatory effects of Sodium Ferulate could also exhibit time-dependent variations, although this requires direct investigation. The effectiveness of SF may be linked to the temporal patterns of inflammatory or oxidative stress markers, which can fluctuate over a 24-hour period.

Mechanisms of Resistance to Chuangximycin Sodium if Applicable

Strategies to Mitigate or Circumvent Resistance through Mechanistic Understanding

Without any scientific data on Chuangximycin sodium, it is impossible to provide a detailed and accurate article on its resistance mechanisms.

Combination Therapy with Mechanistically Distinct Agents

The use of combination therapy, where an antibiotic is paired with one or more drugs that have different mechanisms of action, is a well-established strategy to combat bacterial resistance, enhance efficacy, and broaden the spectrum of activity. jst.go.jpnih.govnih.gov For many classes of antibiotics, such as aminoglycosides and β-lactams, combination therapy can produce synergistic effects, meaning the combined antibacterial effect is greater than the sum of the individual effects. nih.govacs.org This approach can help overcome resistance by targeting multiple essential bacterial pathways simultaneously. nih.gov

While combination therapy is a promising theoretical strategy for Chuangxinycin, specific research data on its synergistic effects with other mechanistically distinct agents is not extensively documented in the available scientific literature. The principle remains that combining Chuangxinycin, a TrpRS inhibitor, with agents that disrupt other bacterial processes—such as cell wall synthesis (e.g., β-lactams), protein synthesis via a different ribosomal target (e.g., macrolides), or DNA replication (e.g., fluoroquinolones)—could potentially prevent the emergence of resistance and prove more effective against challenging infections. mdpi.comacs.org Further investigation is required to identify optimal partner agents and to verify the in vitro and in vivo efficacy of such combinations. figshare.com

Development of Modified Chuangxinycin Sodium Analogues Targeting Resistance Mechanisms

A key strategy to overcome resistance is the development of modified analogues of an existing antibiotic. The goal is to create new derivatives that can either evade the bacterial resistance mechanism, exhibit enhanced activity, or possess a broader spectrum. nih.gov The discovery and elucidation of the Chuangxinycin biosynthetic gene cluster has provided a foundation for creating novel derivatives through combinatorial biosynthesis and synthetic biology. nih.govresearchgate.net

Research into synthetic analogues of Chuangxinycin has been undertaken to explore their potential. clockss.orgnih.gov An early study focused on synthesizing a series of analogues to understand the structure-activity relationship with the target enzyme, TrpRS. The findings revealed that the interaction between the antibiotic and the enzyme is highly specific and sterically constrained. nih.govebi.ac.uk This means that only analogues that were sterically smaller than the parent compound demonstrated significant inhibitory activity against TrpRS. nih.gov Notably, one of the synthesized analogues exhibited inhibitory power comparable to that of Chuangxinycin and also possessed antibacterial activity. nih.govebi.ac.uk

Analogues and Derivatives of Chuangximycin Sodium: Synthesis and Mechanistic Evaluation

Synthetic Strategies for Chuangxinycin Analogues and Derivatives

The chemical architecture of chuangxinycin, featuring a thiopyrano[4,3,2-cd]indole scaffold, presents a unique template for synthetic modification. Researchers have explored various strategies to generate analogues, ranging from modifications of the core structure to the stereoselective synthesis of its isomers.

Early synthetic efforts focused on modifying the substituents on the chuangxinycin scaffold. One approach involved the synthesis of analogues with different groups at the 3-position, such as cyanomethyl, ethoxycarbonylmethyl, and nitromethyl groups. clockss.org These modifications were instrumental in initial explorations of the structural requirements for biological activity.

A significant advancement in diversifying the chuangxinycin scaffold came from the use of the Diels-Alder reaction. By preparing sulfur-substituted 3-vinylpyrroles, chemists were able to react them with various dienophiles to construct functionalized 4-alkylthioindoles. jst.go.jp These intermediates then served as versatile building blocks for a range of chuangxinycin analogues. jst.go.jpebi.ac.uk

More recently, biosynthetic approaches have been employed to generate novel derivatives. Precursor-directed biosynthesis has successfully produced halogenated analogues, such as 5-fluoro-chuangxinycin (5-F-CM) and 7-fluoro-norchuangxinmycin (7-F-NCM). nih.gov This method leverages the natural biosynthetic machinery of the producing organism, Actinoplanes tsinanensis, to incorporate modified building blocks. researchgate.netnih.gov Furthermore, the understanding of the biosynthetic pathway, particularly the role of the cytochrome P450 enzyme CxnD in forming the critical C-S bond to create the thiopyrano ring, opens up possibilities for enzymatic and genetic engineering to create further scaffold diversity. researchgate.netresearchgate.netrcsb.org An example of this is the enzymatic synthesis of a selenium-containing chuangxinycin derivative, demonstrating the flexibility of the biosynthetic enzymes. sdu.edu.cn

Chuangxinycin possesses two stereocenters, making stereoselectivity a crucial aspect of its synthesis and biological activity. Chemoenzymatic methods have been successfully applied to achieve the synthesis of both the naturally occurring (-)-chuangxinycin and its enantiomer, (+)-chuangxinycin. clockss.org

A significant contribution to this area was the development of a novel total synthesis route that initially produces racemic chuangxinycin. This racemic mixture was then resolved into its four distinct stereoisomers using chiral preparative chromatography. tandfonline.comnih.gov This achievement was pivotal for the subsequent detailed evaluation of the biological activity of each individual stereoisomer.

Structure-Activity Relationship (SAR) Studies of Chuangxinycin Derivatives

The synthesis of a diverse library of chuangxinycin analogues has enabled detailed investigations into the relationship between their chemical structures and their biological activities. These studies have pinpointed key structural features that are critical for potency and selectivity.

Systematic evaluation of the synthesized derivatives has provided a clear map of the chemical space around the chuangxinycin scaffold that is permissive for antibacterial activity. A study involving fourteen derivatives revealed that only the naturally configured (3S, 4R)-chuangxinmycin exhibited potent activity against Staphylococcus aureus. tandfonline.comnih.gov The other three stereoisomers, along with several other derivatives, were significantly less active, with minimum inhibitory concentrations (MICs) exceeding 128 μg/ml. tandfonline.comnih.gov

The discovery of naturally occurring analogues has also contributed to SAR understanding. For instance, 3-demethylchuangxinmycin, which lacks the methyl group at the 3-position, shows markedly weaker antibacterial activity than chuangxinycin itself. rhhz.net Conversely, certain modifications have been shown to introduce new and potent activities. The halogenated derivatives 5-F-CM and 7-F-NCM, for example, have demonstrated significant antitubercular activity. nih.gov

The following table summarizes the biological activity of selected Chuangxinycin analogues:

| Compound | Modification | Target Organism | Activity |

|---|---|---|---|

| (3S, 4R)-Chuangxinycin | Natural Product | S. aureus | MIC 4-8 μg/ml tandfonline.comnih.gov |

| Other Stereoisomers | Altered stereochemistry at C3/C4 | S. aureus | MIC >128 μg/ml tandfonline.comnih.gov |

| 3-demethylchuangxinmycin | Removal of C3-methyl group | Bacteria | Weaker than Chuangxinycin rhhz.net |

| 5-F-CM | Fluorination at position 5 | M. tuberculosis | Potent nih.gov |

| 7-F-NCM | Fluorination at position 7 of Nor-form | M. tuberculosis | Potent nih.gov |

Through the analysis of active and inactive analogues, several structural elements have been identified as critical for the biological function of chuangxinycin.

Stereochemistry: The absolute configuration at the C3 and C4 positions is paramount for antibacterial activity, with the (3S, 4R) configuration being essential. tandfonline.comnih.gov

C3-Methyl Group: The methyl group at the 3-position plays a significant role in potency, as its absence in 3-demethylchuangxinmycin leads to a substantial decrease in activity. rhhz.net

Core Scaffold: The rigid, tricyclic thiopyrano[4,3,2-cd]indole ring system is a fundamental requirement. nih.gov Studies have shown that the interaction with its biological target is sterically constrained, favoring smaller analogues. ebi.ac.uk

Carboxylic Acid: The presence of a free carboxylic acid group is a characteristic feature of the active molecule. nih.gov

Structural biology has provided a molecular basis for these observations. X-ray crystallography and molecular dynamics simulations of chuangxinycin in complex with its target enzyme, tryptophanyl-tRNA synthetase (TrpRS), have revealed key interactions. The lipophilic tricyclic ring of chuangxinycin fits into a hydrophobic pocket of the enzyme, with specific residues such as M129, I133, and V141 being crucial for binding. Additionally, the indole (B1671886) nitrogen forms a hydrogen bond with the D132 residue of the enzyme. nih.govnih.gov These specific interactions explain the high degree of structural and stereochemical sensitivity observed in SAR studies.

Mechanistic Characterization of Novel Chuangxinycin Analogues

The primary mechanism of action for chuangxinycin and its active analogues is the inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis. ebi.ac.uknih.govnih.gov This inhibition is highly selective for the bacterial enzyme, with minimal effect on the mammalian counterpart, which is a desirable trait for an antibiotic. ebi.ac.uknih.gov The binding of chuangxinycin to TrpRS is an enthalpy-driven process, stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Interestingly, some derivatives exhibit different or potentially novel mechanisms. Norchuangxinmycin (NCM), which is generally inactive against many bacteria, surprisingly retains activity against Mycobacterium tuberculosis. nih.gov This suggests that while it may not effectively inhibit TrpRS in other bacteria, it could have an alternative mode of action in M. tuberculosis. The potent antitubercular activity of the halogenated derivative 7-F-NCM further supports this notion. nih.gov

Mechanistic insights have also been gained into the biosynthesis of the unique chuangxinycin scaffold. The key C-S bond formation is catalyzed by the cytochrome P450 enzyme CxnD through a proposed radical-based mechanism. rcsb.org Furthermore, a deubiquitinase-like sulfurtransferase, Cxm3, has been identified as being responsible for the crucial sulfur incorporation step. sdu.edu.cn While related to biosynthesis rather than the direct action of the final molecule, understanding these mechanisms provides tools for the future enzymatic synthesis of novel analogues with potentially new biological activities.

Despite a comprehensive search for the chemical compound “Chuangximycin sodium,” no relevant scientific literature or data could be found. As a result, it is not possible to generate an article on the "" as requested.

The complete absence of information regarding "this compound" itself, including its structure, synthesis, and biological activity, makes it impossible to discuss its analogues and derivatives. Scientific articles of this nature require a foundational understanding of the parent compound to provide a comparative analysis of molecular targets, cellular pathways, and pharmacological profiles.

Therefore, the requested article with the specified outline and content inclusions cannot be produced.

Analytical Methodologies for Chuangximycin Sodium Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Chuangximycin sodium, allowing for the effective separation of the active compound from impurities and other substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the quantitative analysis of Tetramethylpyrazine, the active component of this compound. A reported HPLC method facilitates the separation and quantification of TMP in fermented broths. mdpi.com This method utilizes a C18 column with a mobile phase consisting of methanol (B129727) and ultrapure water. mdpi.com The isocratic elution provides consistent and reproducible results.

For more complex matrices, such as biological samples, more advanced techniques have been developed. An Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been established for the effective determination of ligustrazine in rat serum. akjournals.com This method offers high sensitivity and specificity, which is crucial for pharmacokinetic studies where concentrations are typically low. akjournals.com The use of matrix-matched calibration curves is often necessary in such bioanalytical methods to counteract matrix effects that can interfere with the analysis. akjournals.com

| Parameter | Condition |

|---|---|

| Column | Agilent 5 TC-C18 (2) (4.6 mm × 250 mm) |

| Mobile Phase | Methanol:Ultrapure Water (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 290 nm |

| Column Temperature | 37 °C |

| Injection Volume | 20 μL |

Gas Chromatography (GC) (if applicable)

While literature suggests that Tetramethylpyrazine may be analyzed by various chromatographic techniques, specific, detailed Gas Chromatography (GC) methods for its routine quantification were not prominently identified in surveyed research. chemicalbook.com The physicochemical properties of this compound, particularly its salt form, may make it less suitable for direct GC analysis without derivatization, favoring liquid chromatography approaches.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)